molecular formula C25H20FNO3 B2441324 1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902623-69-2

1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No. B2441324
CAS RN: 902623-69-2
M. Wt: 401.437
InChI Key: VRKFOBJLYOXLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 401.437 g/mol. Unfortunately, no further details were found.

Scientific Research Applications

Synthesis and Transformations

Telescoping Process in Synthesis : The compound was utilized in drug discoveries, where a telescoping process improved the synthesis by reducing the isolation processes from four to two, enhancing the total yield by 18% without compromising purity, aiding in the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Fluorophores in Biochemistry and Medicine : Quinoline derivatives, including those similar to the compound , are known as efficient fluorophores used widely in studying various biological systems. Their strong fluorescence and sensitivity make them valuable in biochemistry and medicine, especially for DNA fluorophores and as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Antitumor Agents

Novel Antitumor Agents : A series of 2-phenylquinolin-4-ones derivatives, including structures related to the compound , were synthesized and evaluated for cytotoxic activity. These derivatives showed significant inhibitory activity against tumor cell lines, with some exceeding the activity of known drugs in xenograft models, suggesting their potential as antitumor agents (Chou et al., 2010).

Tubulin Polymerization Inhibition

Tubulin Inhibitor for Cancer Treatment : Among a series of synthesized indenopyrazoles, a compound demonstrated promising antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization, suggesting its potential as a cancer treatment agent (Minegishi et al., 2015).

Fluorescent Labeling

Novel Fluorophore for Biomedical Analysis : The compound 6-MOQ, derived from similar quinoline structures, was identified as a novel fluorophore with strong fluorescence in a wide pH range, making it suitable for biomedical analysis. It was used as a fluorescent labeling reagent, demonstrating its application in determining carboxylic acids (Hirano et al., 2004).

Future Directions

Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has sparked interest among researchers to synthesize a variety of indole derivatives. Therefore, it could be interesting to explore the biological activities of “1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one” in future studies.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-7-9-17(10-8-16)24(28)21-15-27(14-18-5-3-4-6-22(18)26)23-12-11-19(30-2)13-20(23)25(21)29/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKFOBJLYOXLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

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